Reactive brown 14
Description
Historical Context and Evolution of Reactive Dye Chemistry Research
The journey of reactive dyes began with isolated investigations in the 1880s, though the explicit goal of creating fiber-reactive dyes was not the initial focus. textiletoday.com.bd A pivotal moment in reactive dye chemistry occurred in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) discovered that dichlorotriazine dyes could form covalent bonds with cellulose (B213188) fibers under alkaline conditions. tiankunchemical.com This breakthrough led to the commercialization of the first reactive dye, Procion RED MX-2B, by ICI in 1956, marking a new era in textile coloration. tiankunchemical.com
Following this, other companies like Ciba and Hoechst introduced their own reactive dye brands, Cibacron and Remazol, in 1958. tiankunchemical.com The 1970s saw another major development with the introduction of bifunctional reactive dyes, which contained two reactive groups per molecule, leading to higher fixation rates. textiletoday.com.bd
The general structure of a reactive dye can be represented as D-X-Y, where 'D' is the chromophore (the color-producing part), 'X' is a bridge, and 'Y' is the reactive functional group. textilelearner.net This functional group is what allows the dye to form a covalent bond with the hydroxyl (-OH) groups of cellulosic fibers or the amino (-NH2) groups of polyamide fibers. textilelearner.net
Over the years, research has led to the development of various reactive groups, including triazine, vinyl sulfone, pyrimidine, and acrylamide, each offering distinct advantages in terms of reactivity and application properties. tiankunchemical.com
Significance of Reactive Brown 14 as a Model Compound in Contemporary Chemical Investigations
This compound, a double azo metal complex dye, serves as a valuable model compound in several areas of chemical research. worlddyevariety.com Its chemical structure and properties allow for the investigation of fundamental concepts in coordination chemistry, dye-substrate interactions, and environmental remediation processes.
In environmental chemistry, studies have focused on the degradation and removal of reactive dyes like this compound from wastewater. These dyes are known to be persistent organic pollutants due to their stability. researchgate.net Research has explored various methods for their removal, including adsorption on different materials and advanced oxidation processes. For instance, studies have investigated the use of chitosan (B1678972) beads for the effective removal of Reactive Brown 10, a related compound, from aqueous solutions. usm.my
In materials science, the interaction of reactive dyes with various substrates is a key area of study. The adsorption behavior of Reactive Brown 18 on polyamide 6.6 fabric has been analyzed in detail, providing insights into the dyeing process. Furthermore, mathematical models like the Freundlich linear isotherm have been used to simulate the adsorption behavior of reactive dyes, aiding in the optimization of industrial dyeing processes.
Multidisciplinary Research Perspectives on Reactive Dye Systems
Research on reactive dye systems is inherently multidisciplinary, drawing from fields such as organic chemistry, physical chemistry, environmental science, and materials science. This interdisciplinary approach is crucial for addressing the multifaceted challenges and opportunities associated with these compounds.
From a chemical engineering perspective, the focus is on optimizing dyeing processes to improve efficiency and reduce environmental impact. researchgate.net This includes developing new application techniques and exploring non-aqueous dyeing systems to minimize water consumption and effluent discharge. researchgate.netresearchgate.netnih.gov
Environmental research investigates the fate and impact of reactive dyes in ecosystems and develops effective remediation strategies. utoronto.ca This includes studying the photocatalytic degradation of reactive dyes and the use of various adsorbents for their removal from industrial wastewater. jwent.netscirp.org
Analytical chemists contribute by developing methods to detect and quantify reactive dyes and their degradation products in various matrices. acs.org This is essential for monitoring environmental contamination and ensuring the effectiveness of treatment processes.
The development of novel reactive dyes with improved properties, such as higher fixation rates and better environmental profiles, is a continuous effort in synthetic organic chemistry. unn.edu.ngresearchgate.netd-nb.info This includes the synthesis of dyes with unique chromophores and reactive groups tailored for specific applications. researchgate.net
Chemical Properties and Synthesis of this compound
The chemical identity of this compound is defined by its molecular structure, which is a double azo metal complex. The CAS Registry Number for this compound is 12225-70-6. worlddyevariety.com
| Property | Value |
| IUPAC Name | disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron |
| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂ |
| Molecular Weight | 622.54 g/mol |
| CAS Number | 12225-70-6 |
Note: The IUPAC name and molecular details provided in the table are for a related compound, C.I. Acid Brown 14, as detailed information for this compound was not consistently available across all sources. C.I. Acid Brown 14 has the CAS number 5850-16-8 and a molecular formula of C₂₆H₁₆N₄Na₂O₈S₂. worlddyevariety.com Another related compound, Reactive Brown 10, has the CAS number 12225-67-1.
The synthesis of azo reactive dyes typically involves a coupling reaction between a diazonium salt and a coupling component. unn.edu.ng The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component through an electrophilic aromatic substitution mechanism. unn.edu.ng The specific precursors for this compound would be selected to yield the desired double azo chromophore and incorporate a reactive group capable of forming a covalent bond with the target fiber.
Properties
CAS No. |
12225-70-6 |
|---|---|
Molecular Formula |
C12H10O4S |
Origin of Product |
United States |
Environmental Remediation and Degradation Pathways of Reactive Brown 14 in Aqueous Systems
Photocatalytic Degradation Processes
Photocatalysis has emerged as a promising technology for the degradation of organic pollutants. mdpi.com This process utilizes semiconductor materials that, upon activation by light, generate highly reactive species capable of breaking down complex dye molecules into simpler, less harmful substances. mdpi.comrasayanjournal.co.in
Heterogeneous Photocatalysis with Semiconductor Nanomaterials (e.g., TiO₂, ZnO, Fe-doped Titania)
Heterogeneous photocatalysis employs semiconductor nanomaterials as catalysts to degrade pollutants. mdpi.com Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied for this purpose due to their high photocatalytic activity, chemical stability, and cost-effectiveness. pjoes.com Iron-doped titania (Fe-doped Titania) has also been investigated as it can enhance photocatalytic efficiency. researchgate.netcetjournal.it
Titanium Dioxide (TiO₂): TiO₂ is a highly effective photocatalyst for degrading organic pollutants. pjoes.com Its anatase form is particularly noted for its high photocatalytic activity. researchgate.net When irradiated with UV light, TiO₂ generates electron-hole pairs, leading to the formation of reactive oxygen species (ROS) that mineralize organic dyes. mdpi.comresearchgate.net
Zinc Oxide (ZnO): ZnO is another prominent semiconductor photocatalyst, sometimes exhibiting higher efficiency than TiO₂ in degrading certain dyes. scirp.org It is effective in breaking down various organic pollutants under UV irradiation. rjpn.orgutar.edu.my Studies on similar reactive dyes have shown that ZnO can achieve high degradation rates. scirp.orgresearchgate.net
Fe-doped Titania: Doping TiO₂ with iron ions (Fe³⁺) can improve its photocatalytic performance. researchgate.net Fe-doping can enhance the absorption of visible light and facilitate the generation of hydroxyl radicals, which are key to the degradation process. cetjournal.it Research on other reactive dyes has demonstrated that Fe-doped TiO₂ can achieve high discoloration and mineralization efficiencies. cetjournal.it
Influence of Operational Parameters on Photocatalytic Efficiency (e.g., pH, Catalyst Dose, Light Intensity)
The efficiency of photocatalytic degradation is influenced by several operational parameters:
pH: The pH of the solution plays a critical role by affecting the surface charge of the photocatalyst and the dye molecule. sci-hub.se For some azo dyes, acidic conditions can enhance degradation due to favorable electrostatic interactions between the positively charged catalyst surface and anionic dye molecules. uniroma1.it However, for other systems, a neutral or alkaline pH might be optimal. scirp.orguniroma1.it For instance, the degradation of Acid Brown 14 using ZnO was found to be most effective at a pH of 10. uniroma1.it
Catalyst Dose: The concentration of the photocatalyst is a crucial factor. An increase in catalyst dosage generally leads to a higher degradation rate due to the increased number of active sites. mdpi.com However, beyond an optimal concentration, the efficiency may decrease due to light scattering and agglomeration of catalyst particles. scirp.orgsci-hub.se
Light Intensity: The rate of photocatalytic degradation generally increases with light intensity, as more photons are available to activate the catalyst and generate electron-hole pairs. mdpi.com However, at very high light intensities, the reaction rate may become independent of the light intensity as the catalyst surface becomes saturated with photons. mdpi.com
Photodegradation Kinetics and Reaction Pathway Analysis
The degradation of azo dyes like Reactive Brown 14 often follows pseudo-first-order kinetics. sci-hub.semdpi.com The Langmuir-Hinshelwood model is commonly used to describe the relationship between the initial degradation rate and the initial concentration of the dye. rsc.org
The reaction pathway for the degradation of azo dyes involves the breakdown of the complex dye molecule into smaller, less complex intermediates. This process typically starts with the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. Further oxidation of the resulting aromatic amines and other intermediates leads to the formation of smaller organic acids and eventually complete mineralization to CO₂, water, and inorganic ions. sci-hub.se
Mechanisms of Radical Generation in Photocatalytic Systems
The fundamental mechanism of photocatalysis involves the generation of highly reactive radicals upon the irradiation of a semiconductor photocatalyst with light of sufficient energy. mdpi.com
Electron-Hole Pair Generation: When a semiconductor like TiO₂ or ZnO absorbs photons with energy equal to or greater than its bandgap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. mdpi.com
Generation of Hydroxyl Radicals (•OH): The holes (h⁺) in the valence band are powerful oxidizing agents and can react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). researchgate.netlidsen.com These radicals are non-selective and can oxidize a wide range of organic pollutants. chalcogen.ro
Generation of Superoxide (B77818) Radicals (O₂•⁻): The electrons (e⁻) in the conduction band can react with molecular oxygen (O₂) adsorbed on the catalyst surface to form superoxide radical anions (O₂•⁻). researchgate.netmdpi.com These radicals can further react to produce other reactive oxygen species, contributing to the degradation process. acs.org
These generated radicals attack the dye molecules, leading to their fragmentation and eventual mineralization. acs.org
Electrochemical Degradation Techniques
Electrochemical methods offer an alternative approach for the treatment of dye-containing wastewater. These techniques utilize electrical energy to drive chemical reactions that can decolorize and degrade pollutants.
Electrocoagulation for Effluent Decolorization
Electrocoagulation (EC) is an electrochemical process that has been effectively used for the decolorization of textile effluents. neptjournal.com In this process, sacrificial anodes, typically made of iron or aluminum, are used.
The application of an electric current causes the dissolution of the anode, releasing metal ions (e.g., Fe²⁺/Fe³⁺ or Al³⁺) into the wastewater. researchgate.net These ions then hydrolyze to form metal hydroxides, which act as coagulants. researchgate.net These coagulants can remove dye molecules from the solution through two primary mechanisms:
Adsorption and Charge Neutralization: The positively charged metal hydroxide species can neutralize the negatively charged dye molecules, leading to their aggregation.
Sweep Flocculation: The dye molecules are entrapped within the precipitating metal hydroxide flocs. researchgate.net
The flocs can then be removed from the water by sedimentation or flotation. scispace.com Studies on similar dyes have shown that electrocoagulation can achieve high color and COD (Chemical Oxygen Demand) removal efficiencies. researchgate.netscirp.org The effectiveness of the EC process is influenced by parameters such as current density, pH, and electrolysis time. researchgate.net
Anodic Oxidation Processes and Electrode Material Effects
Anodic oxidation (AO) is an electrochemical treatment process that utilizes the oxidative power of hydroxyl radicals (•OH) generated at the anode surface to break down organic pollutants. mdpi.com The choice of anode material is a critical factor influencing the efficiency of the degradation process.
Studies have shown that different anode materials exhibit varying levels of effectiveness in degrading dyes. For instance, in the electrochemical degradation of Acid Brown 14, the order of color removal efficiency for different electrodes was found to be Ti/TiO2–RuO2 > Ti/TiO2–SnO2 > Ti/TiO2–RuO2–PbO2. unesp.br Dimensionally stable anodes (DSAs), such as Ti/RuO2–IrO2, are noted for their high chemical and mechanical stability, as well as their ability to operate at higher current densities, making them efficient for degrading various organic pollutants. unesp.br
The nature of the electrode material influences whether the oxidation occurs directly at the anode surface or indirectly via electro-generated oxidants in the solution. unesp.br For example, anodes with low electro-catalytic properties for oxidizing species generation tend to have weaker adsorption of these species, which can affect the degradation pathway. unesp.br In the presence of chloride ions, indirect oxidation via electro-generated chlorine (Cl2) and hypochlorite (B82951) (ClO−) ions often enhances the treatment efficiency. unesp.br The use of a graphite (B72142) anode has also been investigated for the degradation of reactive dyes, demonstrating its potential as a catalytic electrode. researchgate.netacs.orgresearchgate.net Boron-doped diamond (BDD) anodes are known for their high oxidative power due to the generation of more hydroxyl radicals compared to mixed metal oxide (MMO) electrodes. mdpi.com
Table 1: Effect of Anode Material on Dye Degradation
| Anode Material | Key Features | Impact on Degradation | Citation |
|---|---|---|---|
| Ti/TiO2–RuO2 | High efficiency for Acid Brown 14 | Superior color removal compared to other tested materials. | unesp.br |
| Ti/RuO2–IrO2 (DSA) | High chemical and mechanical stability, high current density capability. | Effective for degradation of various organic pollutants. | unesp.br |
| Graphite | Catalytic potential, stability. | Used in the degradation of reactive dyes. | researchgate.netacs.orgresearchgate.net |
Influence of Applied Voltage and Current Density on Degradation Kinetics
The applied voltage and current density are crucial operational parameters in the anodic oxidation of this compound, directly impacting the degradation kinetics and energy consumption. acs.orgmdpi.com An increase in current density generally leads to an enhanced degradation rate of pollutants. researchgate.net This is attributed to the increased generation of oxidizing species, such as hydroxyl radicals and, in the presence of chloride, active chlorine species. researchgate.netiisc.ac.in
For example, in the treatment of an effluent containing Acid Brown 14, an increase in current density was found to enhance the degradation of the dye. researchgate.net Similarly, studies on other dyes have shown that increasing the current density from 10 to 50 mA cm−2 significantly boosts the degradation rate. mdpi.com However, there is often an optimal current density that balances degradation performance with energy efficiency. mdpi.com Higher current densities can lead to increased energy consumption and may promote undesirable side reactions, such as oxygen evolution. acs.orgmdpi.com
The selection of an operating current density is also influenced by the desired treatment time and the target percentage of color removal. acs.org For instance, at the beginning of the electrolysis, a higher current density can result in a much faster color removal rate compared to lower densities. acs.org However, this difference may diminish as the reaction progresses. acs.org It has been observed that for the degradation of some dyes, complete color removal can be achieved at a current density of 15 mA/cm² after 30 minutes of electrolysis. neptjournal.com
Table 2: Influence of Current Density on Degradation Parameters
| Current Density | Effect on Degradation Rate | Effect on Energy Consumption | Noteworthy Observations | Citation |
|---|---|---|---|---|
| Increasing | Generally increases | Increases | Can promote competing side reactions at very high levels. | acs.orgmdpi.comresearchgate.net |
| Optimal (e.g., 30 mA cm−2) | Balances high degradation rate and energy efficiency. | Favorable balance | Avoids excessive energy use and side reactions. | mdpi.com |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). mdpi.com These processes are effective in degrading a wide range of persistent organic pollutants. mdpi.com AOPs can be broadly categorized into photochemical and non-photochemical processes and include techniques like Fenton and photo-Fenton reactions, ozonation, and sonolysis.
Fenton and Photo-Fenton Chemistry for this compound Transformation
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, which are powerful oxidizing agents. rsc.org This process is typically carried out under acidic conditions, as the oxidation potential of •OH increases with decreasing pH. ekb.eg The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. mdpi.comresearchgate.net
The photo-Fenton process has been shown to be highly effective for the degradation of azo dyes. arcjournals.org The UV irradiation accelerates the regeneration of Fe²⁺ and also contributes to the photolysis of hydrogen peroxide, leading to the formation of more hydroxyl radicals. researchgate.net This synergistic effect results in a faster and more efficient degradation of organic pollutants compared to the conventional Fenton process. rsc.orgresearchgate.net For instance, in the decolorization of Novacron Black, a reactive azo dye, the photo-Fenton process achieved a similar level of decolorization in a shorter time compared to the Fenton process. researchgate.net The efficiency of both processes is influenced by parameters such as initial pH, and the concentrations of Fe²⁺ and H₂O₂. ekb.egresearchgate.net
Table 3: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation
| Process | Description | Key Advantages | Influencing Factors | Citation |
|---|---|---|---|---|
| Fenton | Reaction of Fe²⁺ and H₂O₂ to produce •OH. | High oxidation efficiency, less sludge production. | pH, Fe²⁺ concentration, H₂O₂ concentration. | rsc.orgekb.eg |
Peroxymonosulfate (B1194676) and Persulfate-Based Oxidation Systems
Persulfate-based AOPs utilize peroxymonosulfate (PMS) or peroxydisulfate (B1198043) (PDS) as oxidants. rsc.org These persulfates can be activated by various methods, including heat, UV light, and transition metals, to generate sulfate (B86663) radicals (SO₄•⁻), which have a high redox potential and are effective in degrading organic pollutants. mdpi.commdpi.comhereon.de
The degradation of Acid Brown 14 has been investigated using a photo-electro-oxidation process assisted by peroxymonosulfate. researchgate.net In this hybrid system, the simultaneous application of PMS and electrogenerated H₂O₂ in the presence of UV light led to the decolorization of the dye. Scavenging experiments confirmed that both sulfate and hydroxyl radicals were effective in the degradation of Acid Brown 14. researchgate.net The addition of transition metal ions like Fe²⁺ can significantly enhance the decolorization rate through a Fenton-like reaction with the generated H₂O₂. researchgate.net Persulfate activation can also be achieved using nano zerovalent iron (nZVI) in the presence of UV irradiation for the degradation of azo dyes.
Ozonation and Combined Ozonation-Based Processes
Ozonation is an AOP that uses ozone (O₃) as a strong oxidant to break down organic contaminants. mdpi.com The effectiveness of ozonation can be significantly enhanced by combining it with other processes such as UV radiation (O₃/UV), hydrogen peroxide (O₃/H₂O₂), or catalysts. mdpi.comfrontiersin.org These combined processes promote the decomposition of ozone to form highly reactive hydroxyl radicals, leading to a more efficient degradation of pollutants. mdpi.com
The combination of ozonation with UV radiation is a catalytic system where the process is initiated by the photolysis of ozone, resulting in the production of reactive oxygen species. frontiersin.org Catalytic ozonation, which involves the use of catalysts like iron-loaded materials, can also improve degradation efficiency and reduce operational costs by being effective over a wide pH range. mdpi.comdeswater.com The use of nanobubbles in conjunction with ozonation has also been explored to enhance the reactivity of ozone for wastewater treatment. frontiersin.org The degradation of reactive dyes has been successfully achieved using ozonation, with the process being influenced by factors such as pH and ozone dosage. iwaponline.comcore.ac.uk
Sonochemical and Sonophotocatalytic Degradation Approaches
Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. mdpi.comomu.edu.tr The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the generation of reactive radicals that can degrade organic pollutants. frontiersin.org
The combination of sonolysis with photocatalysis, known as sonophotocatalysis, has been shown to be a highly effective method for degrading dyes. frontiersin.org The synergistic effect of ultrasound and light radiation enhances the generation of electron-hole pairs in the catalyst, leading to an increased production of reactive oxygen species. frontiersin.org The degradation of Acid Brown 14 has been studied using ultrasound and ultraviolet light for the heterogeneous activation of persulfate with ZnO nanoparticles, showing that the simultaneous application of these energies significantly improves dye removal efficiency. researchgate.net The efficiency of sonophotocatalytic degradation is influenced by parameters such as catalyst dosage, ultrasound frequency, and the initial concentration of the pollutant. frontiersin.orgmdpi.com
Table 4: Chemical Compounds Mentioned
| Compound Name | Chemical Formula/Type |
|---|---|
| This compound / Acid Brown 14 | Azo Dye |
| Hydroxyl Radical | •OH |
| Titanium Dioxide | TiO₂ |
| Ruthenium(IV) Oxide | RuO₂ |
| Tin(IV) Oxide | SnO₂ |
| Lead(IV) Oxide | PbO₂ |
| Iridium(IV) Oxide | IrO₂ |
| Boron-Doped Diamond | C (B-doped) |
| Mixed Metal Oxide | - |
| Chlorine | Cl₂ |
| Hypochlorite | ClO⁻ |
| Hydrogen Peroxide | H₂O₂ |
| Ferrous Ion | Fe²⁺ |
| Ferric Ion | Fe³⁺ |
| Peroxymonosulfate | HSO₅⁻ |
| Peroxydisulfate | S₂O₈²⁻ |
| Sulfate Radical | SO₄•⁻ |
| Zinc Oxide | ZnO |
| Ozone | O₃ |
Reactive Species Generation and Contribution to Degradation
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like reactive dyes. These processes rely on the in-situ generation of highly reactive chemical species that can non-selectively oxidize a broad range of compounds.
The primary reactive species responsible for the degradation of dyes in AOPs are hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidants that can attack the dye molecule, leading to its eventual mineralization. researchgate.net The generation of hydroxyl radicals can be initiated through various means, including the Fenton reaction (H₂O₂ + Fe²⁺ + H⁺ → H₂O + Fe³⁺ + •OH) and photocatalysis using semiconductors like TiO₂ and ZnO. researchgate.netresearchgate.net In photocatalytic systems, the absorption of UV light by the semiconductor generates electron-hole pairs, which then react with water or hydroxide ions to produce hydroxyl radicals. researchgate.net
The contribution of these reactive species to the degradation of dyes like this compound is significant. They initiate the breakdown of the complex dye structure by attacking the chromophoric groups, particularly the azo bonds (-N=N-), leading to decolorization. ijcmas.commdpi.com Subsequent attacks on the resulting aromatic intermediates lead to ring-opening and eventual mineralization into simpler inorganic compounds like CO₂, H₂O, and mineral acids. researchgate.netmdpi.com
Biological and Hybrid Biodegradation Strategies
Biological methods offer an environmentally friendly and cost-effective alternative for the treatment of dye-containing wastewater. These strategies utilize the metabolic capabilities of microorganisms and their enzymes to break down complex dye molecules.
A variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize reactive dyes. ijcmas.com The primary mechanism for the biodegradation of azo dyes like this compound under anaerobic conditions is the reductive cleavage of the azo bond. ijcmas.comresearchgate.net This process is catalyzed by intracellular enzymes called azo reductases. ijcmas.comfrontiersin.orgtandfonline.com
Table 1: Examples of Microorganisms Involved in Azo Dye Decolorization
| Microorganism | Dye Type | Key Enzyme/Mechanism | Reference |
|---|---|---|---|
| Pseudomonas luteola | Reactive azo dyes | Azo reductase | ijcmas.com |
| Enterococcus sp. L2 | Reactive Violet 5R | NADH-dependent azo reductase | biorxiv.org |
| Pseudomonas putida | Reactive Red 120, Reactive Black 5, Reactive Blue 13 | Azo reductase | tandfonline.com |
| White-rot fungi | Various dyes | Laccase, Manganese peroxidase | tandfonline.com |
Enzymatic treatment using isolated enzymes offers a more specific and potentially faster approach to dye degradation. Laccases are multi-copper oxidoreductase enzymes that are particularly effective in degrading a wide range of phenolic and non-phenolic compounds, including various types of dyes. tandfonline.comnih.govrsc.org
Laccases, often sourced from white-rot fungi, catalyze the oxidation of substrate molecules by reducing molecular oxygen to water. tandfonline.comrsc.org They can directly oxidize phenolic structures within the dye molecule. nih.gov For non-phenolic substrates, the presence of small redox mediators can enhance the degradation efficiency. nih.gov Laccase-mediated degradation can lead to the breakdown of the chromophore and the formation of less toxic products. researchgate.netd-nb.info Studies have shown that laccases can effectively decolorize reactive dyes, including those with complex structures. tandfonline.comresearchgate.netd-nb.info
Combining biological and physicochemical methods can overcome the limitations of individual processes and lead to more efficient and complete degradation of reactive dyes. mdpi.comrsc.orgnih.gov A common approach is to use an anaerobic biological stage for decolorization, followed by an aerobic stage for the degradation of the resulting aromatic amines. ijcmas.com
Integrated systems can also involve the combination of biological treatment with AOPs. For example, a biological pretreatment can reduce the initial dye concentration, making a subsequent AOP more effective and less costly. d-nb.info Conversely, a physicochemical process like ozonation or Fenton oxidation can be used to break down the complex dye structure into more biodegradable intermediates, which can then be treated biologically. rsc.org A study on the degradation of a mixed azo dye solution demonstrated that a combined approach using crude laccase and copper iodide nanoparticles resulted in a significantly higher degradation percentage (62.3% in 60 minutes) compared to the individual treatments. researchgate.netd-nb.info These integrated approaches offer a promising strategy for the complete mineralization of reactive dyes and the detoxification of textile effluents. d-nb.infonih.govmdpi.com
Enzyme-Mediated Degradation (e.g., Laccase)
Comprehensive Degradation Pathway Elucidation and Intermediate Product Identification
Understanding the degradation pathway and identifying the intermediate products formed during the breakdown of this compound is crucial for assessing the effectiveness of a treatment process and ensuring the final effluent is non-toxic.
Advanced analytical techniques are essential for the separation, identification, and quantification of the various intermediate compounds generated during dye degradation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose. jabsonline.org
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is particularly well-suited for analyzing the complex mixtures of polar and non-volatile compounds typically found in dye degradation samples. ekb.egnih.gov This technique allows for the separation of individual components by LC, followed by their ionization using ESI and subsequent fragmentation and detection by MS/MS. nih.govmdpi.com The fragmentation patterns obtained from MS/MS provide valuable structural information, enabling the identification of unknown intermediates. mdpi.comsemanticscholar.org By monitoring the appearance and disappearance of different molecular ions and their fragments over time, it is possible to reconstruct the degradation pathway of the parent dye molecule. nih.govasm.org
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Hydroxyl radical |
| Superoxide radical |
| Hydroperoxyl radical |
| Singlet oxygen |
| Titanium dioxide |
| Zinc oxide |
| Hydrogen peroxide |
| Aromatic amines |
| NADH |
| NADPH |
| Laccase |
| Manganese peroxidase |
| Copper iodide |
| Reactive Violet 5R |
| Reactive Red 120 |
| Reactive Black 5 |
| Reactive Blue 13 |
| Carbon dioxide |
| Water |
Mechanistic Propositions for Azo Bond Cleavage and Chromophore Mineralization
The degradation is initiated by the attack of potent oxidizing radicals on the dye molecule. Scavenging experiments in various AOPs have identified several key reactive species. In photo-electro-oxidation processes, both hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) have been confirmed to be effective in degrading Acid Brown 14. researchgate.net Similarly, during electrochemical oxidation on graphite anodes, the strong oxidizing power is attributed to the formation of hydroxyl radicals from water discharge. nih.gov In photocatalytic systems, such as those using Mg₂SiO₄ nanostructures, the mechanism involves the generation of electron-hole pairs, which subsequently produce radicals that attack the dye molecule. rsc.org
Azo Bond Cleavage: The Decolorization Step
The primary and most rapid step in the degradation of this compound is the cleavage of its diazo bond (–N=N–). This bond is the principal chromophore responsible for the dye's color. The attack by hydroxyl or sulfate radicals on the electron-rich azo linkage leads to its rupture. researchgate.netacs.org This cleavage breaks the extensive conjugation system of the molecule, resulting in a rapid loss of color in the treated solution. The efficiency of this initial attack and the subsequent decolorization rate can be influenced by the specific AOP employed and the operational parameters. For instance, studies on the electrochemical degradation of Acid Brown 14 have shown that color removal is significantly faster than the reduction of total organic carbon (TOC), indicating that azo bond cleavage is the initial, kinetically favored step. nih.gov
The proposed mechanism for the radical-induced cleavage can follow several pathways. One common proposition involves the electrophilic addition of a hydroxyl radical to one of the nitrogen atoms in the azo group. This forms a transient radical adduct, which subsequently undergoes fragmentation, breaking the nitrogen-nitrogen double bond and generating aromatic amine and phenoxyl-type radical intermediates. Another proposed pathway involves an initial attack on the aromatic rings, which destabilizes the entire molecule and facilitates the subsequent cleavage of the azo linkage.
Chromophore Mineralization: From Intermediates to Final Products
Following the initial azo bond cleavage, the degradation process enters the mineralization phase. This stage involves the breakdown of the aromatic intermediates formed during the initial decolorization step. Research on the electrochemical oxidation of Acid Brown 14 has confirmed the formation and subsequent evolution of various aromatic and aliphatic intermediates. nih.gov
These aromatic fragments, which may include substituted phenols and benzene (B151609) derivatives, are subjected to further, sustained attacks by hydroxyl radicals. This leads to the hydroxylation of the aromatic rings, followed by ring-opening reactions. The cleavage of the aromatic rings generates a series of short-chain aliphatic carboxylic acids. Common aliphatic intermediates identified in the degradation of similar azo dyes include oxalic acid, formic acid, and acetic acid.
These smaller organic acids are more readily oxidized than the parent aromatic compounds. The final stage of the mineralization process is the complete oxidation of these aliphatic intermediates into stable, non-toxic inorganic products. Comprehensive mineralization of Acid Brown 14 has been verified in numerous studies by monitoring the decrease in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD), alongside the formation of inorganic ions such as ammonium (B1175870) (NH₄⁺), nitrate (B79036) (NO₃⁻), and sulfate (SO₄²⁻). nih.gov
The table below summarizes findings from various studies on the degradation of Acid Brown 14, highlighting the key reactive species and the extent of mineralization achieved.
| Degradation Process | Catalyst/System | Primary Reactive Species | TOC/COD Removal | Reference |
| Electrochemical Oxidation | Graphite Anode | •OH | COD reduction confirmed | nih.gov |
| Photo-electro-oxidation | UV/Peroxymonosulfate | •OH, SO₄•⁻ | Average Oxidation State increased from 0.2 to 2.3 | researchgate.net |
| Photocatalysis | Mg₂SiO₄ | Radicals from e⁻/h⁺ pairs | Degradation of 82% (UV) and 76% (Vis) | rsc.org |
| Anodic Oxidation | Graphite Rods | •OH, Active Chlorine (from NaCl) | Color removal and degradation studied | e3s-conferences.org |
The complete mineralization pathway ensures the detoxification of the wastewater, converting the complex and colored organic pollutant into simple, environmentally benign substances like CO₂, H₂O, and inorganic salts.
Adsorption Science and Technology for Reactive Brown 14 Removal
Development and Characterization of Novel Adsorbent Materials
The effectiveness of the adsorption process is largely dependent on the properties of the adsorbent material, including its surface area, porosity, and surface chemistry. Research has focused on developing low-cost, high-efficiency adsorbents from various sources.
Carbon-based materials are the most common adsorbents due to their high surface area and porous structure. scirp.orgfrontiersin.orgbiointerfaceresearch.com The high cost of commercial activated carbon has driven research into producing it from inexpensive biomass and agricultural waste. scirp.orgfrontiersin.orgiwaponline.com
Recent studies have explored advanced, functionalized carbon adsorbents for enhanced dye removal. For instance, nitrogen-doped activated carbon (NDAC) was successfully created by pyrolyzing a mixture of sawdust and zinc chloride under an ammonia (B1221849) gas flow. researchgate.net Characterization using methods like FTIR, SEM, EDX, and XRD confirmed the successful fabrication and nitrogen doping of the activated carbon. researchgate.net This NDAC, specifically the version prepared at 600 °C with a nitrogen content of 21.12%, proved to be a highly effective adsorbent for the removal of Acid Brown 14 dye from water. researchgate.net The adsorption mechanism is largely attributed to the electrostatic attraction between the positively charged sites on the NDAC surface (in acidic conditions) and the anionic dye molecules. researchgate.net
Another novel approach involves a three-component magnetic nanocomposite consisting of iron(II,III) oxide (Fe3O4), carbon nanotubes (CNT), and cerium(IV) oxide (CeO) for the preconcentration and removal of Acid Brown 14. researchgate.net In this system, the dye adsorbs onto the surface of the carbon nanotubes through π–π stacking interactions, while the presence of cerium oxide further increases the affinity for the dye. researchgate.net The magnetic nature of the composite simplifies the separation of the adsorbent from the water after treatment. researchgate.net
Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are promising materials for removing anionic dyes. tuiasi.ronih.gov Their structure consists of positively charged brucite-like layers with interlayer anions that can be exchanged with anionic dye molecules. nih.govnih.gov
Research has shown that calcined Mg/Fe layered double hydroxides can effectively remove Acid Brown 14 from aqueous solutions. tuiasi.rodergipark.org.tr Calcination of the LDH at moderate temperatures destroys the layered structure to form mixed metal oxides, which can then reconstruct the original layered structure in the presence of water and anions (a phenomenon known as the "memory effect"). tuiasi.ronih.gov This process significantly enhances the adsorption capacity by intercalating the dye anions into the newly re-formed layers, in addition to surface adsorption. nih.gov The adsorption of Acid Brown 14 onto calcined Mg/Fe LDH was found to follow the Langmuir isotherm model, indicating a monolayer adsorption process. dergipark.org.trredalyc.org
Biopolymers have gained significant attention as low-cost, biodegradable, and environmentally friendly adsorbents. researchgate.netrsc.org Chitosan (B1678972), a derivative of chitin, is particularly effective for adsorbing anionic dyes due to the presence of amino (-NH2) and hydroxyl (-OH) groups in its structure. cellulosechemtechnol.romdpi.comresearchgate.net
The application of chitosan beads has been investigated for the removal of Reactive Brown 10 (RB 10). usm.myusm.my Characterization using Fourier-transform infrared spectroscopy (FTIR) confirmed the presence of the key functional groups. usm.my In acidic conditions, the amine groups on the chitosan surface become protonated (-NH3+), creating a positive charge that electrostatically attracts the negatively charged sulfonic groups of the reactive dye molecules. usm.my This makes pH a critical parameter, with optimal adsorption typically occurring in acidic environments (pH 4–6). usm.my
Inorganic Hybrid Materials (e.g., Layered Double Hydroxides)
Adsorption Equilibrium Modeling
To understand and optimize the adsorption process, the equilibrium data are often analyzed using various isotherm models. These models describe how the adsorbate molecules distribute between the liquid and solid phases when the adsorption process reaches a state of equilibrium. mdpi.com
Several isotherm models are commonly used to describe the equilibrium of dye adsorption.
Langmuir Isotherm : This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. acs.orgusda.gov It is often indicative of chemisorption. acs.org The adsorption of Acid Brown 14 on calcined Mg/Fe LDH tuiasi.rodergipark.org.tr and Reactive Brown 10 on chitosan beads usm.my have been shown to fit the Langmuir model well.
Freundlich Isotherm : This empirical model is applied to describe multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. acs.orgeeer.org
Brunauer, Emmett and Teller (BET) Isotherm : The BET model extends the Langmuir theory to multilayer adsorption on the adsorbent surface. usm.my The study on Reactive Brown 10 removal by chitosan beads found that the BET model, along with the Langmuir model, appropriately described the adsorption behavior. usm.my
Temkin Isotherm : This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. eeer.org The adsorption of Acid Brown 14 onto N-doped activated carbon was well-described by the Temkin model. researchgate.net
Dubinin–Radushkevich (D-R) Isotherm : This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface and helps to determine the nature of the adsorption process (physisorption or chemisorption). ijcr.info
The maximum adsorption capacity (q_max) is a crucial parameter that defines the maximum amount of a pollutant that can be adsorbed per unit mass of the adsorbent. mdpi.com It is typically determined from the Langmuir isotherm model.
The table below summarizes the maximum adsorption capacities and the best-fitting isotherm models for the removal of related brown dyes using the adsorbents discussed.
| Adsorbent | Dye | Best-Fit Isotherm Model(s) | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |
|---|---|---|---|---|
| Nitrogen-Doped Activated Carbon (from sawdust) | Acid Brown 14 | Temkin | 909.09 | researchgate.net |
| Chitosan Beads | Reactive Brown 10 | Langmuir, BET | ~22 | usm.my |
| Calcined Mg/Fe LDH | Acid Brown 14 | Langmuir | Not specified in abstract | tuiasi.rodergipark.org.tr |
The exceptionally high adsorption capacity of the N-doped activated carbon highlights the significant potential of surface functionalization to enhance adsorbent performance for dye removal. researchgate.net
Isotherm Models (e.g., Langmuir, Freundlich, BET, Dubinin–Radushkevich)
Adsorption Kinetics and Mass Transfer Phenomena
The study of adsorption kinetics is fundamental to understanding the rate at which a solute is removed from a solution, which in turn provides insights into the efficiency and mechanism of the adsorption process. The rate of dye uptake is a crucial parameter for designing and scaling up adsorption systems. scispace.com The process generally involves several stages, including the transport of the dye from the bulk solution to the adsorbent's surface (film diffusion), the movement of the dye into the pores of the adsorbent (intraparticle diffusion), and the final attachment of the dye to the active sites on the adsorbent surface. mdpi.commdpi.com
To investigate the mechanism of adsorption, kinetic models such as the pseudo-first-order and pseudo-second-order models are frequently applied to experimental data. researchgate.net The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. deswater.commdpi.com
Numerous studies on the adsorption of anionic dyes, including those structurally similar to Reactive Brown 14, have demonstrated that the process is often best described by the pseudo-second-order kinetic model. scispace.comscielo.org.mxbibliotekanauki.pl This is typically confirmed by a high correlation coefficient (R²) value, often exceeding 0.95, when the experimental data is fitted to the model. mdpi.com For instance, the adsorption of Acid Brown 14 onto calcined Mg/Fe layered double hydroxide (B78521) showed a strong fit with the pseudo-second-order model, suggesting that chemisorption is the rate-limiting step. scielo.org.mxredalyc.org This indicates a chemical interaction between the dye molecules and the adsorbent surface. deswater.com Similarly, the adsorption of various reactive dyes onto adsorbents like activated carbon and chitosan has also been reported to follow this model, confirming that the process is likely dominated by chemical adsorption. bibliotekanauki.plresearchgate.net
This table presents a summary of kinetic parameters for the adsorption of reactive dyes, illustrating the common applicability of the pseudo-second-order model.
| Adsorbent | Dye | Kinetic Model | Adsorption Capacity (qe, mg/g) | Rate Constant (k2, g/mg·min) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|---|---|
| Calcined Mg/Fe Layered Double Hydroxide | Acid Brown 14 | Pseudo-Second-Order | Data not specified | Data not specified | >0.99 | redalyc.org |
| Ash from Heating Plant | Reactive Blue | Pseudo-Second-Order | Varies with concentration | Decreases with increasing concentration | High | scispace.comresearchgate.net |
| Acacia Nilotica | Reactive Black 5 | Pseudo-Second-Order | 38.38 | Data not specified | 0.96 | deswater.com |
| Chitosan-Treated Cotton | Remazol Red RR | Pseudo-Second-Order | Varies with conditions | Data not specified | >0.99 | tlr-journal.com |
Pseudo-First-Order and Pseudo-Second-Order Kinetic Models
Thermodynamic Aspects of this compound Adsorption
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are essential for determining the nature and feasibility of the adsorption process. These parameters provide information on whether the adsorption is spontaneous, exothermic or endothermic, and whether the randomness at the solid-liquid interface increases or decreases during the process.
Gibbs Free Energy (ΔG°) : A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable.
Enthalpy Change (ΔH°) : A positive ΔH° suggests that the process is endothermic, meaning it is favored by an increase in temperature. Conversely, a negative ΔH° indicates an exothermic process. bibliotekanauki.pl
Entropy Change (ΔS°) : A positive ΔS° reflects an increase in the randomness at the solid-solution interface during adsorption.
For the adsorption of many reactive dyes, the process is often found to be spontaneous and endothermic. For example, the adsorption of certain reactive dyes onto chitosan-treated cotton and activated carbon was found to be endothermic, as evidenced by positive ΔH° values. bibliotekanauki.pltlr-journal.com The negative ΔG° values in these studies confirmed the spontaneous nature of the adsorption. tlr-journal.comijcr.info A positive ΔS° value often accompanies the adsorption of dyes, suggesting an increased state of disorder at the interface, possibly due to the release of water molecules from the adsorbent surface as they are replaced by the larger dye molecules.
This table summarizes typical thermodynamic parameters for the adsorption of reactive dyes on different adsorbents.
| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|---|
| MgAl Layered Double Hydroxide | Reactive Blue 19 | Negative | Positive | Negative | Spontaneous, Endothermic | |
| Commercial Activated Carbon | Reactive Yellow, Blue, Red | Becomes negative at high temp. | Positive | Data not specified | Endothermic, Spontaneous at high temp. | bibliotekanauki.pl |
| Chitosan-Treated Cotton | Remazol Red & Yellow | Positive | Positive | Positive | Non-spontaneous, Endothermic | tlr-journal.com |
| Thevetia Peruviana Activated Carbon | Reactive Orange 4 | Negative | Positive | Data not specified | Spontaneous, Endothermic | ijcr.info |
Mechanistic Understanding of Adsorption Interactions
The removal of this compound from aqueous solutions is governed by a combination of physical and chemical interactions between the dye molecule and the adsorbent surface. The specific mechanisms depend on the properties of both the dye and the adsorbent material.
Electrostatic Interaction : this compound is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups (-SO₃⁻). cellulosechemtechnol.ro Many adsorbents can be engineered to have a positive surface charge, especially at acidic pH values. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye anions, which is a primary driving force for adsorption. scielo.org.mxresearchgate.netresearchgate.net For instance, the protonation of amine groups (-NH₂) on chitosan-based adsorbents in acidic conditions leads to a cationic surface that effectively binds anionic dyes like Reactive Brown 10. usm.my Similarly, the surface of layered double hydroxides becomes positively charged in acidic solutions, enhancing the removal of anionic dyes. scielo.org.mx
Memory Effect : A particularly interesting mechanism is the "memory effect" observed in calcined layered double hydroxides (LDHs). worktribe.com LDHs, also known as hydrotalcite-like compounds, have a layered structure with interlayer anions. When LDHs are calcined at high temperatures, they lose their interlayer water and anions, collapsing into a mixed metal oxide (MMO) phase. worktribe.com When this MMO is rehydrated in a solution containing anions, such as the anionic this compound dye, it reconstructs its original layered structure, trapping the dye molecules in the interlayer spaces. worktribe.commdpi.com This reconstruction process, termed the "memory effect," leads to a significantly enhanced adsorption capacity for anionic dyes like Acid Brown 14 compared to the original, uncalcined LDH. redalyc.orgacs.orgdntb.gov.ua This mechanism is a combination of surface adsorption and intercalation.
Computational and Theoretical Investigations of Reactive Brown 14 Reactivity and Electronic Structure
Density Functional Theory (DFT) Applications in Reactive Dye Studies
DFT is a widely used quantum mechanical method that calculates the electronic structure of molecules. It is particularly useful for determining the ground-state properties of molecules, including their geometry, electronic distribution, and relative energies. DFT has been applied to study various aspects of reactive dyes, including their structure, reactivity, and spectroscopic properties. mdpi.commdpi.compsu.eduacs.orgnih.gov
Optimization of Molecular Geometry and Electronic Structure
Optimizing the molecular geometry of a reactive dye like Reactive Brown 14 using DFT involves finding the lowest energy arrangement of its atoms. This provides a stable structural model for further calculations. DFT calculations also yield information about the electronic structure, such as electron density distribution and atomic charges, which are crucial for understanding the molecule's chemical behavior and interactions. mdpi.comresearchgate.netresearchgate.netacs.org The geometry of dye molecules is important in determining their charge properties. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) analysis, typically involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT in studying reactivity. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), provide insights into a molecule's reactivity and electronic transport properties. A smaller HOMO-LUMO gap generally indicates higher reactivity and easier electron transportability. mdpi.commdpi.comresearchgate.net The HOMOs and LUMOs are considered donor and acceptor orbitals, respectively. mdpi.com The distribution of FMOs can indicate regions of a molecule prone to donate or accept electrons in chemical reactions. researchgate.netnih.gov
Example Data Table (Illustrative - based on general reactive dye studies):
| Dye System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Reactive Dye A | -5.5 | -1.8 | 3.7 |
| Reactive Dye B | -5.7 | -1.5 | 4.2 |
| This compound* | - | - | - |
FMO analysis has shown that the nature of acceptor moieties can dictate the energy and shape of LUMOs in azo dyes. mdpi.com The distribution of frontier molecular orbitals can be conducive to electron-hole separation and promote intramolecular charge transfer. researchgate.net
Prediction of Spectroscopic Properties (e.g., Theoretical FT-IR, UV-Vis Absorption)
DFT and, more commonly, its time-dependent extension (TD-DFT), can be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) absorption spectra. mdpi.compsu.eduresearchgate.netdigitellinc.com Theoretical FT-IR spectra can show characteristic stretching and bending vibrations corresponding to different functional groups within the molecule. mdpi.com UV-Vis absorption spectra predictions help in understanding the electronic transitions that occur when the molecule absorbs light, which is fundamental to its coloristic properties. mdpi.compsu.eduresearchgate.netdigitellinc.com A good correlation can often be obtained between predicted and experimental absorption bands for reactive dyes. psu.edu
Example Data Table (Illustrative - based on general reactive dye studies):
| Dye System | Calculated UV-Vis λmax (nm) | Experimental UV-Vis λmax (nm) |
| Reactive Dye X | 520 | 515 |
| Reactive Dye Y | 605 | 610 |
| This compound* | - | - |
Theoretical calculations of IR spectra can reveal strong stretching vibrations corresponding to aromatic rings and other functional groups present in reactive dyes. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
TD-DFT is an extension of DFT used to study the excited states of molecules, which are relevant to processes involving light absorption and emission. psu.eduresearchgate.netresearchgate.netresearchgate.netacs.orgmdpi.comrsc.org For reactive dyes, TD-DFT can predict excitation energies, transition probabilities, and the nature of electronic transitions (e.g., π→π* transitions), providing insights into their color and photostability. researchgate.net TD-DFT can also be used to investigate excited state geometries and predict emission energies. researchgate.netacs.org While TD-DFT calculations can sometimes overestimate excitation energies, they are generally effective in predicting energy shifts caused by structural modifications or environmental effects. rsc.org
Molecular Dynamics Simulations of Dye-Material Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the interactions between dye molecules and materials, such as textile fibers or semiconductor surfaces. avestia.comfigshare.comnih.govrsc.orgnih.gov For reactive dyes, MD simulations can help understand adsorption mechanisms, diffusion behavior, and the influence of the solvent environment on dye-material interactions. avestia.comnih.govrsc.org MD simulations can reveal details about molecular arrangements, predict adsorption behavior and interaction energies, and simulate the entire adsorption process, including surface diffusion and solvent penetration. nih.gov Studies on reactive dyes using MD simulations have investigated aggregation behavior in water and the interactions between dye and water molecules. figshare.comtandfonline.com These simulations can show that dye-dye and dye-water interactions, including Van der Waals and π-π stacking interactions, play a role in aggregation tendencies. figshare.comtandfonline.com
Example Data Table (Illustrative - based on general reactive dye studies):
| System | Interaction Energy (kcal/mol) | Key Interaction Types |
| Reactive Dye - Cellulose (B213188) | -X.X | Hydrogen bonding, Van der Waals |
| Reactive Dye - Water | -Y.Y | Hydrogen bonding, Electrostatic |
| This compound - Fiber* | - | - |
Quantum Chemical Calculations for Reaction Mechanism Insights
Quantum chemical calculations, including DFT and semiempirical methods, can be employed to investigate the mechanisms of chemical reactions involving reactive dyes. daneshyari.commdpi.comsemanticscholar.orgnih.govscirp.org This is particularly relevant for understanding how the reactive group of the dye forms a covalent bond with the functional groups of a fiber or other material. These calculations can help identify transition states, activation energies, and reaction pathways. scirp.org Quantum chemical calculations can confirm the high activity of nucleophilic groups involved in the bonding process. mdpi.comsemanticscholar.orgnih.gov Studies have used quantum chemical methods to analyze the reactivity of azo dyes and understand reaction mechanisms, such as the reaction with singlet oxygen or the formation of covalent bonds with modified cellulose. daneshyari.commdpi.comsemanticscholar.orgnih.gov
Analytical Chemistry for Research and Environmental Monitoring of Reactive Brown 14
Development of Trace Level Detection Methods
The development of sensitive analytical methods is crucial for detecting reactive dyes, including Reactive Brown 14, at trace levels in various environmental and complex matrices. Chromatographic techniques coupled with mass spectrometry (MS) and capillary electrophoretic methods have been established for the identification of synthetic dyes, offering high specificity and accuracy. mdpi.comresearchgate.net For instance, cathodic stripping voltammetry has been described for the determination of trace amounts of a reactive dye (Procion Green HE-4BD) in the presence of complex matrices like human serum albumin, demonstrating detection limits as low as 1x10⁻⁹ mol L⁻¹. unesp.br The analysis of reactive molecules at trace levels presents challenges due to their potential decomposition during sample preparation and analysis, highlighting the need for careful method development. researchgate.net Highly sensitive determination of dyes in complex food matrices has been achieved using solid phase extraction (SPE) followed by ultra-performance liquid chromatography coupled with diode array detection and tandem mass spectrometry (UPLC-DAD-MS/MS). ojp.gov While specific trace detection limits for this compound were not found in the search results, the methodologies developed for other reactive dyes provide a strong basis for developing similar sensitive methods for this compound.
Chromatographic Separation Techniques (e.g., HPLC-DAD, LC-ESI-MS/MS, CZE)
Chromatographic techniques are fundamental for the separation and identification of reactive dyes and their related compounds. High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common technique for the identification of fraudulent synthetic dyes, often used with standard solutions for comparison. mdpi.com The diode array detector allows for the acquisition of UV-Vis spectra during chromatographic separation, aiding in peak identification.
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful tool for the analysis of reactive dyes and their degradation products, particularly in complex matrices like food. mdpi.comresearchgate.netbohrium.com This technique provides high sensitivity and structural information through the fragmentation of parent ions. For example, LC-ESI-MS/MS has been used to analyze cleavage products of anthraquinone (B42736) reactive dyes, such as 1,4-diaminoanthrahydroquinone-2-sulphonic acid (DAHS) and 1-aminoanthraquinone-2-sulphonic acid (AAS), formed by reductive cleavage. mdpi.comresearchgate.netbohrium.com
Capillary zone electrophoresis (CZE) with UV absorption detection has also been employed for the screening of reactive dyes. mdpi.comnajah.edu CZE offers high separation efficiency and is suitable for charged molecules like reactive dyes.
Hydrophilic interaction liquid chromatography (HILIC) combined with high-resolution mass spectrometry (HRMS) has been reported for the separation and identification of reactive dyes and their hydrolysis products without the need for ion-pairing agents, offering advantages for the analysis of polar compounds. researchgate.net
Reverse-phase HPLC with UV/Vis detection is a typical method for quantifying the hydrolysis of reactive dyes. researchgate.net
These chromatographic methods, often coupled with sensitive detection techniques like MS, are essential for separating this compound from matrix components and other co-occurring substances, enabling its accurate identification and quantification.
Spectrophotometric Quantification Methods
Spectrophotometric methods, particularly UV-Vis spectroscopy, play a vital role in the characterization and quantification of reactive dyes. UV-Vis spectroscopy is a standard technique for confirming the presence of the chromophore in dyes and can be used to determine the maximum absorbance wavelength (λmax). For instance, the λmax of Reactive Brown 10 has been reported at 526 nm, and Reactive Yellow 14 at 415 nm. usm.myscirp.org While the specific λmax for this compound was not found, it would exhibit characteristic absorption in the visible spectrum contributing to its brown color.
UV-Vis spectroscopy is also widely used to monitor the decolorization of dyes during degradation studies, allowing for the assessment of treatment efficiency. bohrium.comresearchgate.netresearchgate.netregulations.gov Changes in the absorption spectrum over time indicate the breakdown of the dye molecule. Spectrophotometric techniques can also be applied for kinetic evaluations of dye degradation processes. researchgate.net
The concentration of a dye in solution can be quantified by measuring its absorbance at its λmax and using the Beer-Lambert Law, provided that the dye concentration is within the linear range of the method.
Methodologies for Detection in Complex Matrices (e.g., Textile Effluents, Food Matrices for marker compounds related to dyes)
The analysis of this compound in complex matrices such as textile effluents and, in the context of potential illegal use, food matrices, presents unique challenges due to the complexity of the sample composition and the strong interaction of reactive dyes with the matrix.
Textile effluents are a major source of reactive dye pollution, characterized by high color intensity and a complex mixture of organic and inorganic chemicals. nih.gov Various analytical methods are applied to monitor dye concentrations in wastewater, often coupled with treatment efficiency studies. chem960.comhariharchemicals.com
In food matrices, the detection of reactive dyes is critical as their use is generally not approved. mdpi.comcitedrive.com Reactive dyes can form covalent bonds with food components like proteins and polysaccharides, making their extraction and detection challenging using conventional methods. mdpi.comjagson.com Methodologies for detecting matrix-bound reactive dyes often involve cleaving the dye from the matrix. Reductive cleavage of azo bonds using reagents like SnCl2/HCl is a common approach, releasing characteristic degradation products that can then be analyzed by techniques like LC-ESI-MS/MS. mdpi.comcitedrive.comjagson.com This approach allows for the detection of dyes even when covalently bound to the food matrix. Enzymatic digestion can also be used to extract dyes from matrices. mdpi.com
For solid matrices like textiles or soil, extraction methods are necessary to release the dye for analysis. Reactive dyes can be extracted from cotton fibers by breaking the covalent bond using hot sodium hydroxide (B78521). ojp.gov A modified QuEChERS method coupled with HRMS has been successfully used to extract and detect reactive dyes and their derivatives from soil samples. rsc.org
The analysis in complex matrices often requires sample preparation steps such as extraction, cleanup, and preconcentration to isolate the dye and its potential transformation products from interfering substances.
Analysis of Reactive Intermediates and Transformation Products
Understanding the fate of this compound in the environment or during treatment processes requires the analysis of its reactive intermediates and transformation products. Reactive dyes can undergo various degradation pathways, including hydrolysis, oxidation, and reduction, leading to the formation of different intermediate compounds. bohrium.com
Chromatographic techniques coupled with mass spectrometry are invaluable for identifying these intermediates and products. LC-ESI-MS/MS has been used to identify cleavage products resulting from the reductive breakdown of reactive dyes. mdpi.comcitedrive.comresearchgate.net GC/MS and ion chromatography (IC) have also been employed to identify intermediates and end products, such as small aliphatic compounds and inorganic ions like nitrate (B79036) and sulfate (B86663), formed during the degradation of reactive dyes. bohrium.com
High-resolution mass spectrometry (HRMS), such as using a Quadrupole Time-Of-Flight (Q-TOF) mass spectrometer, allows for the determination of accurate mass measurements, aiding in the proposal of molecular formulas for unknown degradation products. rsc.org Tandem mass spectrometry techniques like ESI/IT and ESI/FT-ICR are effective in providing structural information about intermediates through fragmentation patterns. tandfonline.com
Tracking the hydrolysis of reactive dyes, a common transformation, can be achieved using techniques like reverse-phase HPLC with UV/Vis detection, monitoring the formation of hydrolyzed species. researchgate.net The identification and analysis of these transformation products are essential for assessing the environmental impact and potential toxicity of dye residues.
Advanced Applications and Future Research Trajectories
Reactive Dyes in Functional Materials Science (e.g., Dye-Sensitized Solar Cells - DSSCs)
The application of reactive dyes, traditionally used in the textile industry, is expanding into the realm of functional materials, particularly in the development of dye-sensitized solar cells (DSSCs). utk.eduopenaccessjournals.com These solar cells are a promising alternative to conventional silicon-based photovoltaics due to their potential for low-cost manufacturing, ease of production, and lower toxicity. nih.gov The core of a DSSC consists of a photosensitizer dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.govtechscience.com Azo dyes, including those structurally related to Reactive Brown 14, are being investigated as potential photosensitizers due to their high molar extinction coefficients. chalcogen.ro
The efficiency of a DSSC is determined by several factors, including the light-harvesting efficiency (LHE), electron injection efficiency, and charge collection efficiency. nih.govmdpi.com Key design principles for enhancing the photovoltaic performance of dyes like this compound in DSSCs focus on optimizing their molecular and electronic structure. researchgate.net
Energy Level Alignment: For efficient electron injection, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be more negative than the conduction band edge of the semiconductor (e.g., TiO2). techscience.com Conversely, the Highest Occupied Molecular Orbital (HOMO) of the dye should be more positive than the redox potential of the electrolyte to ensure effective dye regeneration. techscience.com
Broad Optical Absorption: The dye should exhibit broad and strong absorption across the visible spectrum to maximize light harvesting. techscience.com
Anchoring Groups: The presence of suitable anchoring groups, such as carboxylic or phosphonic acids, is crucial for stable adsorption of the dye onto the semiconductor surface, facilitating efficient electron transfer. chalcogen.roresearchgate.net
| Parameter | Description | Ideal Characteristic for High Efficiency |
|---|---|---|
| Light Harvesting Efficiency (LHE) | The fraction of incident photons absorbed by the dye. | High LHE across a broad spectral range. nih.gov |
| Electron Injection Efficiency (Φinj) | The quantum yield of electron injection from the excited dye into the semiconductor's conduction band. mdpi.com | Close to unity. mdpi.com |
| Dye Regeneration Efficiency | The rate at which the oxidized dye is reduced by the electrolyte. | Fast regeneration to prevent charge recombination. nih.gov |
| Open-Circuit Voltage (Voc) | The maximum voltage from the solar cell at zero current. | High Voc is desirable. tandfonline.com |
| Short-Circuit Current Density (Jsc) | The maximum current from the solar cell at zero voltage. | High Jsc is desirable. tandfonline.com |
The efficiency of electron injection and light harvesting are intrinsically linked to the dye's molecular and electronic properties. Upon absorbing a photon, the dye is promoted to an excited state, from which it can inject an electron into the semiconductor's conduction band. nih.gov The rate of this injection must be significantly faster than the rate of other de-excitation pathways, such as fluorescence or non-radiative decay, to ensure high quantum efficiency.
Design Principles for Enhanced Photovoltaic Efficiency
Innovative Approaches in Textile Dyeing Processes (Focus on Chemical Mechanisms and Efficiency)
While traditional reactive dyeing processes are effective, they often require large amounts of salt and alkali, leading to significant water and energy consumption and the generation of colored effluents. austinpublishinggroup.commdpi.com Innovations in textile dyeing aim to improve the efficiency and sustainability of the process. globalscientificjournal.com
High-Fixation Reactive Dyes: The development of reactive dyes with higher fixation rates is a key innovation. globalscientificjournal.com Bifunctional and polyfunctional reactive dyes, which contain more than one reactive group, can achieve fixation efficiencies of up to 80%, reducing the amount of unreacted dye in the effluent. austinpublishinggroup.com
Cationization of Cotton: Modifying cotton fibers through cationization introduces positive charges onto the fiber surface. austinpublishinggroup.com This enhances the affinity for anionic reactive dyes, allowing for dyeing without the need for salt and reducing water consumption. austinpublishinggroup.comcellulosechemtechnol.ro
Low Liquor Ratio Dyeing: The use of dyeing machinery with lower liquor-to-fiber ratios directly reduces the consumption of water, dyes, and other chemicals. austinpublishinggroup.comemerald.com
Alternative Dyeing Media: Research into non-aqueous dyeing media, such as protic ionic liquids, offers the potential for significant reductions in water usage. cellulosechemtechnol.ro
Enzymatic Processes: The use of enzymes like laccase and peroxidase can facilitate more efficient dyeing and reduce the need for harsh chemicals. globalscientificjournal.com
| Innovation | Chemical Mechanism/Principle | Primary Benefit |
|---|---|---|
| High-Fixation Dyes | Increased number of reactive groups per dye molecule enhances the probability of covalent bond formation with the fiber. austinpublishinggroup.com | Higher dye utilization, reduced effluent color. austinpublishinggroup.com |
| Cationization | Introduces cationic sites on the cellulose (B213188) fiber, creating strong electrostatic attraction with anionic dyes. austinpublishinggroup.com | Salt-free dyeing, improved dye uptake. austinpublishinggroup.com |
| Low Liquor Ratio | Reduces the total volume of the dyebath. austinpublishinggroup.com | Reduced water, energy, and chemical consumption. austinpublishinggroup.com |
| Enzymatic Treatment | Enzymes can modify the fiber surface or the dye molecule to enhance dye uptake and fixation. globalscientificjournal.com | Reduced use of harsh chemicals, milder processing conditions. globalscientificjournal.com |
Emerging Contaminant Research and Environmental Remediation Innovations
Reactive dyes like this compound can be considered emerging contaminants due to their potential persistence and the generation of harmful byproducts from their degradation. core.ac.uk The azo bond (-N=N-) characteristic of this dye class can be cleaved under certain conditions to form aromatic amines, some of which are known to be carcinogenic. lcms.cz
Research into the environmental fate and remediation of these dyes is crucial. Innovative remediation technologies focus on the efficient and complete degradation of the dye molecules.
Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis and Fenton reactions, utilize highly reactive species like hydroxyl radicals to break down complex dye molecules into simpler, less toxic compounds. globalscientificjournal.comnih.gov
Microbial Degradation: Certain microorganisms, including bacteria and fungi, possess enzymes like azoreductases and laccases that can effectively decolorize and degrade azo dyes. nih.govmdpi.com This bioremediation approach is considered cost-effective and environmentally friendly. mdpi.com
Nanomaterials: Nanoparticles, particularly those synthesized through green methods, are being explored for their catalytic and adsorptive properties in dye removal. ijplantenviro.com For instance, iron oxide nanoparticles have shown photocatalytic activity in degrading reactive dyes. ijplantenviro.com
Hybrid Systems: Combining different remediation strategies, such as microbial treatment followed by a physical or chemical process, can lead to more complete and efficient removal of dyes from wastewater. mdpi.com
Integration of Multimodal Research Approaches for Comprehensive Understanding
A comprehensive understanding of this compound, from its fundamental properties to its applications and environmental impact, necessitates the integration of multiple research methodologies.
Computational Chemistry: Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for predicting the electronic and optical properties of dyes, guiding the design of new photosensitizers for DSSCs, and understanding reaction mechanisms. chalcogen.roresearchgate.net
Spectroscopic and Chromatographic Analysis: Advanced analytical techniques are essential for characterizing the dye, monitoring dyeing processes, and detecting degradation products in environmental samples. This includes methods like UV-Vis spectroscopy, IR spectroscopy, NMR, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czuomustansiriyah.edu.iq
Microbiological and Enzymatic Assays: These methods are crucial for identifying and characterizing microorganisms and enzymes capable of degrading this compound and for optimizing bioremediation processes. eurekaselect.com
Materials Science Characterization: Techniques such as nanoindentation and various forms of microscopy are used to study the properties of functional materials incorporating these dyes. jhu.edu
Future Directions in this compound Research and Related Azo Dye Chemistry
Future research on this compound and other azo dyes is likely to follow several key trajectories:
Development of Greener Synthesis Routes: Exploring more environmentally friendly synthesis methods for azo dyes, such as biocatalysis and solvent-free reactions, will be a priority. mdpi.com
High-Performance, Sustainable Dyes: The design and synthesis of new reactive dyes with even higher fixation rates, improved fastness properties, and reduced environmental impact will continue to be a major focus. researchgate.net This includes the development of dyes derived from renewable resources.
Advanced Functional Materials: Further exploration of azo dyes in functional materials beyond DSSCs is expected, for example, in sensors, optical data storage, and biomedical applications. openaccessjournals.comresearchgate.net
Next-Generation Remediation Technologies: Research will focus on developing more efficient, cost-effective, and scalable technologies for the complete mineralization of azo dyes in industrial effluents. This may involve the use of novel catalysts, microbial consortia, and integrated treatment systems. tandfonline.com
Enhanced Regulatory Frameworks and Analytical Methods: As our understanding of the potential impacts of these dyes and their byproducts grows, there will be a need for more sensitive and reliable analytical methods and updated regulatory guidelines to ensure environmental and human safety. researchgate.netfrontiersin.org
Q & A
Basic Research Questions
Q. What are the primary analytical methods for characterizing Reactive Brown 14’s structural and functional properties?
- Methodology : Use spectroscopic techniques (e.g., FTIR for functional groups, NMR for molecular structure) and chromatographic methods (e.g., HPLC for purity analysis) to characterize the compound. X-ray photoelectron spectroscopy (XPS) can identify elemental composition and oxidation states. Include calibration standards and replicate measurements to ensure accuracy. For reproducibility, document instrumental parameters (e.g., solvent, wavelength, column type) and validate results against reference databases .
- Example Workflow :
| Technique | Application | Key Parameters |
|---|---|---|
| FTIR | Functional group identification | Wavenumber range: 4000–400 cm⁻¹, resolution: 4 cm⁻¹ |
| HPLC | Purity assessment | Mobile phase: acetonitrile/water (70:30), flow rate: 1 mL/min |
Q. How to design a reproducible synthesis protocol for this compound?
- Methodology : Optimize reaction conditions (temperature, pH, reactant ratios) using factorial design experiments. Validate reproducibility by repeating synthesis under controlled conditions (e.g., inert atmosphere, fixed stirring rates). Characterize batches via melting point analysis and spectroscopic consistency. Provide detailed synthetic steps in the Supplementary Information, including purification methods (e.g., recrystallization solvents) .
Q. What are the common degradation pathways of this compound under environmental conditions?
- Methodology : Conduct accelerated degradation studies (e.g., UV exposure, hydrolysis at varying pH) and analyze byproducts via LC-MS or GC-MS. Compare degradation kinetics using pseudo-first-order models. Ensure environmental relevance by simulating natural conditions (e.g., sunlight intensity, microbial activity) .
Advanced Research Questions
Q. How to investigate the reactive sites of this compound using computational modeling?
- Methodology : Apply density functional theory (DFT) to predict electron density distribution and reactive sites. Validate computational models against experimental data (e.g., reaction kinetics, spectroscopic shifts). Use molecular docking to study interactions with biological/environmental substrates. Ensure model accuracy by benchmarking against similar azo dyes .
Q. How to reconcile contradictory data on the catalytic efficiency of this compound in different studies?
- Methodology : Perform meta-analysis of published datasets to identify variables causing discrepancies (e.g., pH, catalyst loading). Use statistical tools (ANOVA, regression) to isolate confounding factors. Replicate conflicting experiments under standardized conditions and publish raw data for transparency. Triangulate findings using multiple analytical techniques .
Q. What methodologies assess the long-term stability of this compound in industrial effluents?
- Methodology : Simulate effluent conditions (e.g., high salinity, organic content) and monitor dye stability via UV-Vis spectroscopy over extended periods. Employ advanced oxidation processes (AOPs) to study degradation mechanisms. Use toxicity assays (e.g., Daphnia magna bioassays) to correlate stability with environmental impact .
Methodological Frameworks
- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address knowledge gaps while being practical .
- For Data Analysis : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, especially in environmental or toxicological studies .
Data Management Best Practices
- Store raw data in open-access repositories (e.g., Zenodo) with metadata (instrument settings, calibration curves).
- Use version control for experimental protocols to track modifications .
Common Pitfalls to Avoid
- Overly broad questions : Narrow scope using specific variables (e.g., "How does pH affect this compound’s adsorption on cellulose?" vs. "How does this compound interact with materials?") .
- Neglecting error analysis : Report uncertainties in measurements (e.g., ±SD in kinetic rate constants) and use error propagation models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
